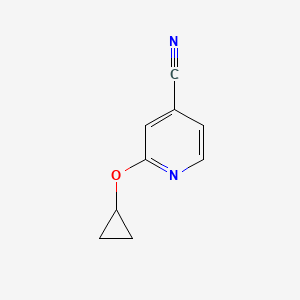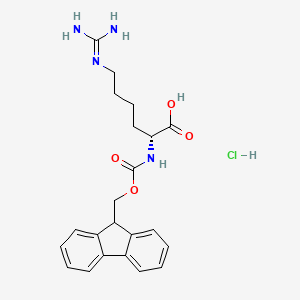
Fmoc-D-HoArg-OH.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-HoArg-OH.HCl, also known as fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride, is a derivative of the amino acid homoarginine. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl group is a base-labile protecting group, making it an essential tool in solid-phase peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride typically involves the protection of the amino group of D-homoarginine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting D-homoarginine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions must be carefully controlled to ensure the successful attachment of the fluorenylmethyloxycarbonyl group.
Industrial Production Methods
Industrial production of fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride undergoes several types of chemical reactions, including:
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Coupling Reactions: The protected amino group can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide are often used to activate the carboxyl group of the incoming amino acid for peptide bond formation.
Major Products
The major products formed from these reactions include the desired peptide sequences with the fluorenylmethyloxycarbonyl group removed, allowing for further elongation of the peptide chain.
Aplicaciones Científicas De Investigación
Fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride is extensively used in scientific research, particularly in the fields of:
Chemistry: It is a crucial reagent in the synthesis of complex peptides and proteins.
Biology: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for various applications, including diagnostics and research tools
Mecanismo De Acción
The primary mechanism of action of fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride involves the protection of the amino group during peptide synthesis. The fluorenylmethyloxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. This protection is removed under basic conditions, allowing the amino group to participate in peptide bond formation .
Comparación Con Compuestos Similares
Similar Compounds
Fluorenylmethyloxycarbonyl-L-homoarginine: Similar in structure but uses the L-isomer of homoarginine.
Fluorenylmethyloxycarbonyl-arginine: Uses arginine instead of homoarginine.
tert-Butyloxycarbonyl-D-homoarginine: Uses a different protecting group (tert-butyloxycarbonyl) instead of fluorenylmethyloxycarbonyl.
Uniqueness
Fluorenylmethyloxycarbonyl-D-homoarginine hydrochloride is unique due to its use of the D-isomer of homoarginine and the fluorenylmethyloxycarbonyl protecting group. This combination provides specific advantages in peptide synthesis, such as increased stability and ease of deprotection .
Propiedades
Fórmula molecular |
C22H27ClN4O4 |
|---|---|
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
(2R)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C22H26N4O4.ClH/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25);1H/t19-;/m1./s1 |
Clave InChI |
CIHMGZUUYMRKGJ-FSRHSHDFSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN=C(N)N)C(=O)O.Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


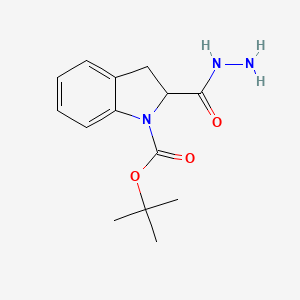
![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)
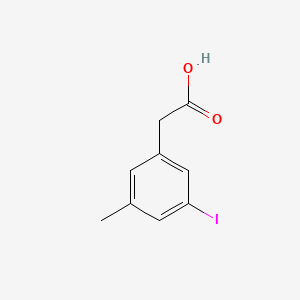
![6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
![5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13133947.png)

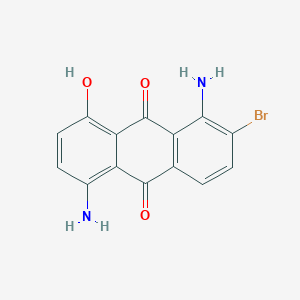
![5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13133966.png)


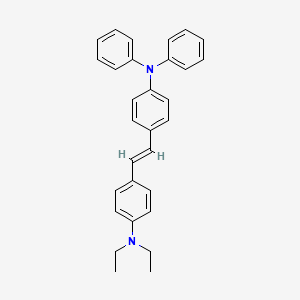
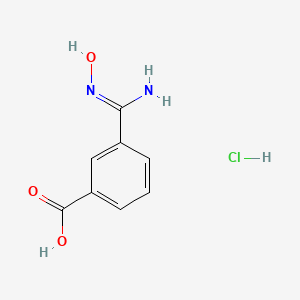
![[2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
